molecular formula C11H8BrF3O3 B7959626 Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate

Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate

Cat. No.: B7959626
M. Wt: 325.08 g/mol
InChI Key: PSEFKGFTGTWYHP-GORDUTHDSA-N
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Description

Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

5-bromo-2-(trifluoromethoxy)benzoic acid+methanolcatalystMethyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate+water\text{5-bromo-2-(trifluoromethoxy)benzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-bromo-2-(trifluoromethoxy)benzoic acid+methanolcatalyst​Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The trifluoromethoxy group can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of 3-[5-azido-2-(trifluoromethoxy)phenyl]prop-2-enoate.

    Reduction: Formation of 3-[5-bromo-2-(trifluoromethoxy)phenyl]propan-1-ol.

    Oxidation: Formation of 3-[5-bromo-2-(trifluoromethoxy)phenyl]propanoic acid.

Scientific Research Applications

Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can inhibit or activate specific pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(trifluoromethoxy)benzoate
  • Methyl 2-bromo-5-fluorobenzoate
  • Methyl 3-bromo-4-(trifluoromethoxy)benzoate

Uniqueness

Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the aromatic ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl (E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3O3/c1-17-10(16)5-2-7-6-8(12)3-4-9(7)18-11(13,14)15/h2-6H,1H3/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEFKGFTGTWYHP-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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